REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=2)[CH:5]=1.[OH-].[Na+]>CO.C1COCC1.O>[F:19][C:17]([F:18])([F:20])[C:14]1[CH:15]=[CH:16][C:11]([O:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:21])=[O:2])=[N:12][CH:13]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)OC1=NC=C(C=C1)C(F)(F)F)=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methanol THF water
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC=1C=C(C(=O)O)C=CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |